

Spectroscopic Characterization of 4-Nitrobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Nitrobenzenesulfonamide**

Cat. No.: **B188996**

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Introduction

4-Nitrobenzenesulfonamide is a key intermediate in the synthesis of various sulfonamide drugs and other organic compounds. Its chemical structure and purity are crucial for its application in research and drug development. This technical guide provides a comprehensive overview of the spectroscopic data for **4-Nitrobenzenesulfonamide**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to allow for replication and verification of the presented data. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Spectroscopic Data

The following sections present the key spectroscopic data for **4-Nitrobenzenesulfonamide**, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ^1H NMR Spectroscopic Data for **4-Nitrobenzenesulfonamide**[\[1\]](#)[\[2\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.43	Doublet	2H	Ar-H (ortho to -NO_2)
8.10	Doublet	2H	Ar-H (ortho to $\text{-SO}_2\text{NH}_2$)
7.77	Singlet (broad)	2H	$\text{-SO}_2\text{NH}_2$

Solvent: DMSO-d₆, Instrument: 400 MHz NMR Spectrometer[[1](#)]

Table 2: ^{13}C NMR Spectroscopic Data for **4-Nitrobenzenesulfonamide**

Chemical Shift (δ) ppm	Assignment
150.3	Ar-C (para to $\text{-SO}_2\text{NH}_2$)
145.4	Ar-C (ipso to $\text{-SO}_2\text{NH}_2$)
128.7	Ar-C (ortho to $\text{-SO}_2\text{NH}_2$)
125.1	Ar-C (ortho to -NO_2)

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for **4-Nitrobenzenesulfonamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3250	Strong, Broad	N-H stretch (sulfonamide)
1530 - 1515	Strong	Asymmetric NO ₂ stretch
1350 - 1340	Strong	Symmetric NO ₂ stretch
1330 - 1310	Strong	Asymmetric SO ₂ stretch
1160 - 1140	Strong	Symmetric SO ₂ stretch
~850	Strong	C-H out-of-plane bend (para-disubstituted benzene)

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for **4-Nitrobenzenesulfonamide**[1]

m/z	Relative Intensity (%)	Assignment
202	87.3	[M] ⁺ (Molecular Ion)
186	35.3	[M - O] ⁺
138	62.0	[M - SO ₂] ⁺
122	54.3	[M - NO ₂ - H] ⁺
92	33.4	[C ₆ H ₄ O] ⁺
75	100.0	[C ₆ H ₅] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

2.1.1. Sample Preparation

- Weigh 10-20 mg of **4-Nitrobenzenesulfonamide**.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

2.1.2. ¹H NMR Acquisition

- Instrument: 400 MHz NMR Spectrometer.
- Solvent: DMSO-d₆.
- Pulse Sequence: Standard single-pulse sequence.
- Acquisition Time: 3-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-32 scans.
- Data Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ at 2.50 ppm.

2.1.3. ¹³C NMR Acquisition

- Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency).
- Solvent: DMSO-d₆.
- Pulse Sequence: Proton-decoupled pulse sequence.

- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 scans.
- Data Processing: Fourier transform the FID, phase correct the spectrum, and perform baseline correction. Calibrate the chemical shift scale using the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method)

- Grind a small amount (1-2 mg) of **4-Nitrobenzenesulfonamide** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the mixture into a pellet press die.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Carefully remove the pellet from the die.

2.2.2. Data Acquisition

- Instrument: Fourier Transform Infrared (FT-IR) Spectrometer.
- Mode: Transmission.
- Scan Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans.
- Background: Record a background spectrum of the empty sample compartment or a blank KBr pellet.

- Sample Measurement: Place the KBr pellet containing the sample in the sample holder and acquire the spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

2.3.1. Sample Introduction

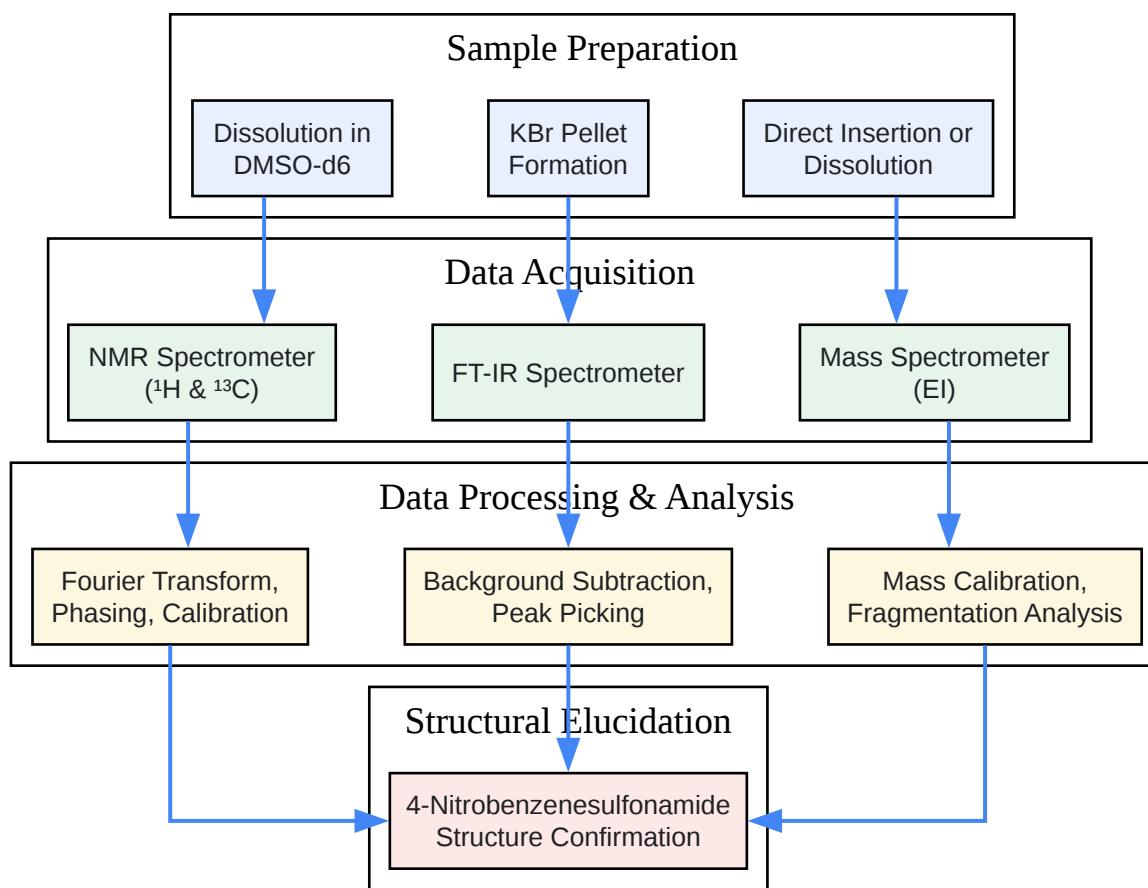
- Introduce a small amount of the solid **4-Nitrobenzenesulfonamide** sample via a direct insertion probe.
- Alternatively, dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) and introduce it via direct infusion or after separation using Gas Chromatography (GC-MS).

2.3.2. Data Acquisition (Electron Ionization - EI)

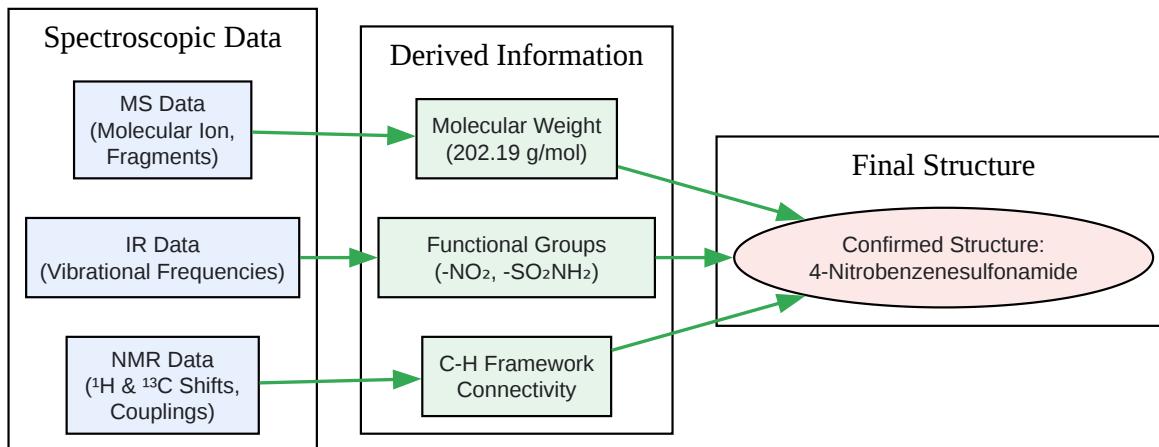
- Instrument: Mass Spectrometer with an Electron Ionization source.
- Ionization Energy: 70 eV.
- Scan Range: m/z 40-300.
- Source Temperature: 200-250 °C.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualization of Methodologies

The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of **4-Nitrobenzenesulfonamide**.

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Caption: Experimental workflow for the spectroscopic characterization of **4-Nitrobenzenesulfonamide**.

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Caption: Logical relationships in the elucidation of the structure of **4-Nitrobenzenesulfonamide** from spectroscopic data.

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References

- 1. 4-Nitrobenzenesulfonamide(6325-93-5) ^1H NMR spectrum [chemicalbook.com]
- 2. bhu.ac.in [bhu.ac.in]
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